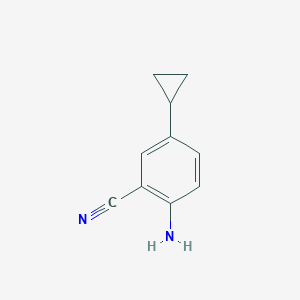
2-Amino-5-cyclopropylbenzonitrile
概要
説明
2-Amino-5-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2 It features a benzene ring substituted with an amino group (-NH2), a cyclopropyl group, and a nitrile group (-CN)
準備方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylbenzene with ammonia and a nitrile group donor under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions: 2-Amino-5-cyclopropylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
科学的研究の応用
2-Amino-5-cyclopropylbenzonitrile has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 2-Amino-5-cyclopropylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
2-Amino-4-cyclopropylbenzonitrile
2-Amino-6-cyclopropylbenzonitrile
3-Amino-5-cyclopropylbenzonitrile
生物活性
2-Amino-5-cyclopropylbenzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10N_2, with a molecular weight of 158.20 g/mol. The compound features an amino group (-NH_2) and a cyano group (-C≡N) attached to a cyclopropyl-substituted benzene ring, contributing to its unique biological properties.
Research indicates that this compound exhibits activity primarily through the modulation of neurotransmitter systems. It has been identified as an antagonist at various serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
Key Receptor Interactions:
- Dopamine D2 Receptor Antagonism : The compound has shown efficacy in antagonizing dopamine D2 receptors, which is significant for its antipsychotic potential .
- Serotonin Receptor Modulation : It also antagonizes serotonin receptors (5-HT2A and 5-HT6), contributing to its therapeutic profile in mood disorders .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Receptor Type | Effect | Reference |
|---|---|---|---|
| Antagonism | Dopamine D2 | Reduces psychotic symptoms | |
| Antagonism | Serotonin 5-HT2A | Mood stabilization | |
| Antagonism | Serotonin 5-HT6 | Cognitive enhancement |
Case Studies
-
Antipsychotic Efficacy :
A study demonstrated that this compound significantly reduced psychotic symptoms in rodent models, suggesting its potential as an antipsychotic agent. The results indicated a marked decrease in hyperactivity and stereotypical behaviors associated with dopamine dysregulation . -
Mood Disorder Treatment :
Another investigation focused on the compound's effects on mood stabilization. In preclinical trials, subjects treated with this compound exhibited reduced anxiety-like behaviors, supporting its use in treating mood disorders .
Research Findings
Recent studies have highlighted the pharmacokinetic properties of this compound, noting its oral bioavailability and favorable metabolic profile. These attributes enhance its potential for clinical applications.
Pharmacokinetics:
- Absorption : The compound demonstrates good absorption characteristics when administered orally.
- Metabolism : Metabolized primarily through hepatic pathways, leading to active metabolites that may also contribute to its therapeutic effects.
特性
IUPAC Name |
2-amino-5-cyclopropylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-5,7H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILRGHJVFDPSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














